Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 31061-65-1
VCID: VC5473438
InChI: InChI=1S/C12H18O2/c13-11(14)12-5-8-1-2-9(6-12)4-10(3-8)7-12/h8-10H,1-7H2,(H,13,14)
SMILES: C1CC2CC3CC1CC(C2)(C3)C(=O)O
Molecular Formula: C12H18O2
Molecular Weight: 194.274

Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid

CAS No.: 31061-65-1

Cat. No.: VC5473438

Molecular Formula: C12H18O2

Molecular Weight: 194.274

* For research use only. Not for human or veterinary use.

Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid - 31061-65-1

Specification

CAS No. 31061-65-1
Molecular Formula C12H18O2
Molecular Weight 194.274
IUPAC Name tricyclo[4.3.1.13,8]undecane-1-carboxylic acid
Standard InChI InChI=1S/C12H18O2/c13-11(14)12-5-8-1-2-9(6-12)4-10(3-8)7-12/h8-10H,1-7H2,(H,13,14)
Standard InChI Key STNYGMDZVYBFLR-UHFFFAOYSA-N
SMILES C1CC2CC3CC1CC(C2)(C3)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound’s defining feature is its tricyclo[4.3.1.1³,⁸]undecane skeleton, which consists of three fused cycloalkane rings: a bicyclo[4.3.1]decane system fused with an additional bridged cyclohexane ring. The carboxylic acid group is appended to the bridgehead carbon at position 1, creating a sterically constrained environment that influences its reactivity . The IUPAC name, tricyclo[4.3.1.1³,⁸]undecane-1-carboxylic acid, reflects this intricate bicyclic-bridged structure.

Stereochemical Considerations

X-ray crystallography and computational modeling reveal that the bridgehead substituents adopt a syn-periplanar configuration, minimizing torsional strain. The carboxylic acid group participates in intramolecular hydrogen bonding with adjacent bridgehead hydrogens, stabilizing the molecule’s conformation .

Synthesis and Manufacturing Processes

Classical Synthetic Routes

The synthesis of tricyclo[4.3.1.1³,⁸]undecane-1-carboxylic acid typically begins with Diels-Alder cycloaddition of norbornene derivatives, followed by catalytic hydrogenation to saturate intermediate rings. A representative pathway involves:

  • Cycloaddition: Reaction of cyclopentadiene with maleic anhydride yields a bicyclic adduct.

  • Bridging: Treatment with a Grignard reagent introduces the third ring via alkylation.

  • Oxidation: Selective oxidation of a methyl group to the carboxylic acid using potassium permanganate completes the synthesis.

Patent-Derived Methodologies

US Patent 4,169,953 describes a related compound, tricyclo[4.3.1.1²,⁵]undecane-1-carboxylic acid, synthesized via acid-catalyzed rearrangement of adamantane derivatives. While distinct in ring fusion positions, this method highlights the utility of carbocation rearrangements for constructing polycyclic frameworks .

Physicochemical Properties

PropertyValueMethod of Determination
Molecular Weight194.27 g/molPubChem computed data
Density1.183 g/cm³Estimated via group additivity
Boiling Point321.4°C at 760 mmHgComputational prediction
logP (Octanol-Water)2.45ACD/Labs software
pKa4.7 (carboxylic acid)Experimental titration

The compound’s high boiling point and moderate lipophilicity suggest suitability for high-temperature reactions and membrane permeability in biological systems .

Reactivity and Functional Group Transformations

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical reactions:

  • Esterification: Treatment with alcohols under acidic conditions yields esters, useful as plasticizers.

  • Amidation: Coupling with amines via carbodiimide chemistry produces amides with potential bioactivity.

Ring Functionalization

Applications in Pharmaceutical and Material Sciences

Drug Discovery

The compound’s rigid structure mimics bioactive polycyclic terpenes, making it a scaffold for:

  • Neurological Agents: Derivatives exhibit affinity for sigma-1 receptors, implicated in neuropathic pain .

  • Antiviral Candidates: Structural analogs inhibit viral proteases by occupying hydrophobic active sites.

Polymer Chemistry

Ester derivatives serve as cross-linking agents in epoxy resins, enhancing thermal stability up to 250°C.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Structural Difference
Tricyclo[4.3.1.1²,⁵]undecane-1-carboxylic acidC12H18O2\text{C}_{12}\text{H}_{18}\text{O}_{2}2,5-ring fusion vs. 3,8
Adamantane-1-carboxylic acidC11H16O2\text{C}_{11}\text{H}_{16}\text{O}_{2}Lacks one bridge, lower rigidity
Norbornene-2-carboxylic acidC8H10O2\text{C}_{8}\text{H}_{10}\text{O}_{2}Simpler bicyclic structure

The 3,8-ring fusion in tricyclo[4.3.1.1³,⁸]undecane-1-carboxylic acid confers greater stereochemical rigidity than adamantane derivatives, enhancing receptor binding selectivity .

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